![molecular formula C10H16FNO4S B2572808 [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride CAS No. 2248878-53-5](/img/structure/B2572808.png)
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride is a complex organic compound that features a morpholine ring substituted with a methanesulfonyl fluoride group and a 2-methylcyclopropanecarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of morpholine with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the introduction of the 2-methylcyclopropanecarbonyl group through a cyclopropanation reaction. The final step involves the fluorination of the sulfonyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
[4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the methanesulfonyl fluoride group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. The methanesulfonyl fluoride group is known to act as a potent inhibitor of serine proteases, making it useful in the study of protease function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics for diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity and functional group compatibility make it suitable for use in various industrial processes, including polymer synthesis and surface modification.
作用机制
The mechanism of action of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride involves the inhibition of specific enzymes, particularly serine proteases. The methanesulfonyl fluoride group reacts with the active site serine residue of the enzyme, forming a covalent bond and effectively blocking the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
[4-(Morpholin-4-yl)phenyl]methanesulfonyl fluoride: Similar in structure but with a phenyl group instead of the 2-methylcyclopropanecarbonyl group.
[4-(Cyclopropylcarbonyl)morpholin-2-yl]methanesulfonyl fluoride: Similar but with a cyclopropylcarbonyl group instead of the 2-methylcyclopropanecarbonyl group.
Uniqueness
The uniqueness of [4-(2-Methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride lies in its combination of functional groups, which provides distinct reactivity and biological activity. The presence of the 2-methylcyclopropanecarbonyl group adds steric hindrance and electronic effects that can influence the compound’s interactions with biological targets and its overall stability.
属性
IUPAC Name |
[4-(2-methylcyclopropanecarbonyl)morpholin-2-yl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4S/c1-7-4-9(7)10(13)12-2-3-16-8(5-12)6-17(11,14)15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFWQLFWQXQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCOC(C2)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2572725.png)
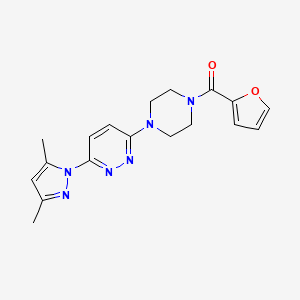
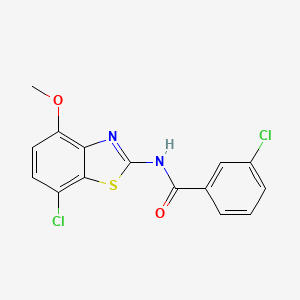
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2572728.png)
![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)
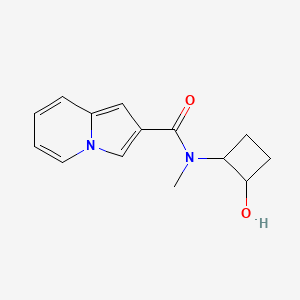
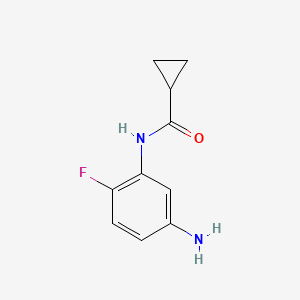
![3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]-N-(2-PYRIDINYLMETHYL)PROPANAMIDE](/img/structure/B2572736.png)
![5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)
![6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2572740.png)

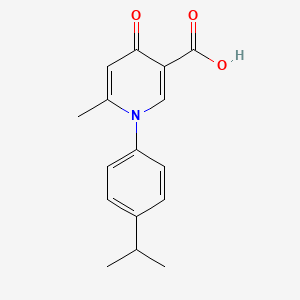
![3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2572747.png)
